molecular formula C9H11NO2S B13295270 5-Cyclopentyl-1,3-thiazole-4-carboxylic acid

5-Cyclopentyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B13295270
M. Wt: 197.26 g/mol
InChI Key: QQOAXSIRCWHTQA-UHFFFAOYSA-N
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Description

5-Cyclopentyl-1,3-thiazole-4-carboxylic acid is a heterocyclic organic compound that features a thiazole ring substituted with a cyclopentyl group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopentyl-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopentanone with thiosemicarbazide to form a thiazole intermediate, which is then oxidized to yield the desired carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopentyl-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Cyclopentyl-1,3-thiazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Cyclopentyl-1,3-thiazole-4-carboxylic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific biochemical pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopentyl-1,3-thiazole-5-carboxylic acid: Similar structure but different substitution pattern.

    2-Aminothiazole: Contains an amino group instead of a carboxylic acid.

    Thiazole-5-carboxylic acid: Lacks the cyclopentyl group

Uniqueness

5-Cyclopentyl-1,3-thiazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopentyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

5-cyclopentyl-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C9H11NO2S/c11-9(12)7-8(13-5-10-7)6-3-1-2-4-6/h5-6H,1-4H2,(H,11,12)

InChI Key

QQOAXSIRCWHTQA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=C(N=CS2)C(=O)O

Origin of Product

United States

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